3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol
CAS No.: 105702-49-6
Cat. No.: VC15937526
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105702-49-6 |
|---|---|
| Molecular Formula | C15H13NO2 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 3-(1-methylpyrrol-2-yl)naphthalene-1,2-diol |
| Standard InChI | InChI=1S/C15H13NO2/c1-16-8-4-7-13(16)12-9-10-5-2-3-6-11(10)14(17)15(12)18/h2-9,17-18H,1H3 |
| Standard InChI Key | CAFSAEBOXGIFMD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC=C1C2=CC3=CC=CC=C3C(=C2O)O |
Introduction
3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol is an organic compound featuring a naphthalene core with a 1-methyl-1H-pyrrole moiety attached at the 3-position and hydroxyl groups at the 1 and 2 positions of the naphthalene ring. Its molecular formula is C15H13NO2, and it has a molar mass of 239.27 g/mol . This compound is of interest due to its unique combination of pyrrole and naphthalene structures, which contribute to its distinctive chemical properties and biological activities.
2.2. Structural Features
The compound's structure includes a naphthalene backbone, which is a simple aromatic hydrocarbon, modified with a 1-methyl-1H-pyrrole group and two hydroxyl groups. This combination of functionalities is unique and contributes to its chemical reactivity and biological profile.
Synthesis Methods
The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol can be achieved through various chemical methods, although specific detailed procedures are not widely documented in the available literature. Generally, such compounds are synthesized by reacting appropriate precursors in the presence of catalysts under controlled conditions.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Naphthalene | Simple aromatic hydrocarbon | Lacks functional groups |
| 1-Hydroxy-naphthalene | Hydroxyl group at position 1 | Only one hydroxyl group |
| 2-Hydroxy-naphthalene | Hydroxyl group at position 2 | Only one hydroxyl group |
| 5-Methylpyrrole | Methyl-substituted pyrrole | No naphthalene structure |
| 4-(N,N-Dimethylamino)-naphthalene | Amino substitution on naphthalene | Contains a dimethylamino group |
| 3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol | Naphthalene with pyrrole and two hydroxyl groups | Combination of pyrrole and naphthalene functionalities |
Suppliers and Availability
3-(1-Methyl-1H-pyrrol-2-yl)naphthalene-1,2-diol is available from suppliers such as Hangzhou MolCore BioPharmatech Co., Ltd. in China and other global suppliers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume